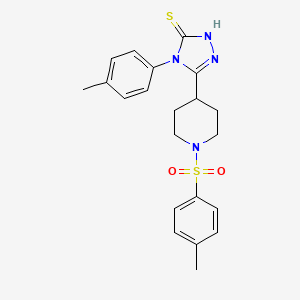

4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S2/c1-15-3-7-18(8-4-15)25-20(22-23-21(25)28)17-11-13-24(14-12-17)29(26,27)19-9-5-16(2)6-10-19/h3-10,17H,11-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJVBOVNPUORDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical probe.

Industrial Applications: The compound is evaluated for its use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its substituent configuration. Below is a comparative analysis of structurally related triazole-thiones:

Spectral Characterization

Target Compound (Predicted):

Comparative Spectral Data:

Target Compound (Inferred):

- The tosylpiperidinyl group may enhance antimicrobial activity via sulfonamide-mediated enzyme inhibition .

- p-Tolyl could improve membrane penetration due to hydrophobicity .

Comparative Activities:

Biological Activity

The compound 4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione represents a novel member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1-tosylpiperidine derivatives with appropriate reagents under controlled conditions. Various methodologies have been reported, including the use of tosyl chloride and p-toluidine in a multi-step process that ensures high yields and purity of the final product .

Antiproliferative Effects

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to our target compound were evaluated for their cytotoxic effects on HT-29 colon cancer cells. The results demonstrated that these compounds could induce cell cycle arrest and exhibit IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro assays showed that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The observed inhibition was comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been widely studied. Preliminary results suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at the p-tolyl and tosylpiperidine moieties can significantly influence the compound's potency and selectivity. For example, substituents on the p-tolyl group have been shown to enhance lipophilicity and improve cellular uptake .

Case Studies

Several case studies illustrate the promise of this compound in therapeutic applications:

- Cancer Treatment : A study involving a series of triazole derivatives demonstrated that modifications similar to those in our target compound led to enhanced cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

- Inflammatory Diseases : Research focused on anti-inflammatory properties revealed that compounds with a similar structure effectively reduced inflammation in animal models of arthritis, suggesting a pathway for clinical applications in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 4-(p-tolyl)-3-(1-tosylpiperidin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, and what key reaction conditions govern its yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 4-amino-1,2,4-triazole-5-thione derivatives with substituted aldehydes (e.g., p-tolualdehyde) under reflux in ethanol or chloroform, catalyzed by AlCl₃, to form the triazole-thione core .

- Step 2: Introduce the 1-tosylpiperidin-4-yl moiety via alkylation or Mannich-type reactions. A common method uses K₂CO₃ as a base in aqueous or polar aprotic solvents (e.g., DMSO) to facilitate nucleophilic substitution .

Critical Parameters: - Reaction time (12–24 hours) and temperature (60–80°C) significantly affect yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation .

Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example:

- The p-tolyl group shows aromatic protons at δ 7.2–7.4 ppm (doublet) and a methyl singlet at δ 2.3 ppm.

- The tosyl group’s sulfonamide protons appear as a singlet near δ 7.6–7.8 ppm .

- IR Spectroscopy: Confirm the C=S stretch (1190–1250 cm⁻¹) and sulfonyl S=O stretches (1130–1180 cm⁻¹) .

Validation: Compare experimental data with density functional theory (DFT)-calculated spectra (B3LYP/6-311G(d,p) basis set) to resolve ambiguities .

Advanced: What computational methods are used to predict the electronic properties (e.g., HOMO-LUMO) of this triazole-thione derivative?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level using Gaussian or similar software. Compute frontier molecular orbitals to assess reactivity:

- HOMO-LUMO gaps <3.5 eV suggest potential charge-transfer interactions .

- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and biological activity .

Validation: Cross-check with experimental UV-Vis spectra (e.g., λmax in DMSO) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–150 K to minimize thermal motion .

- Refinement: Employ SHELXL for structure solution. Key torsion angles (e.g., dihedral angle between triazole and p-tolyl groups) reveal conformational flexibility .

Example: The 1-tosylpiperidin-4-yl group may adopt chair or boat conformations, influencing biological activity .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity: Use microdilution assays (MIC determination) against S. aureus or E. coli .

- Enzyme Inhibition: Screen against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays (e.g., NADPH depletion monitoring) .

Controls: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate with triplicate runs .

Advanced: How do solvent polarity and proticity influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

- IR Shifts: Polar aprotic solvents (e.g., DMSO) stabilize the thione tautomer, shifting C=S stretches to lower wavenumbers .

- NMR Solvent Effects: CDCl₃ vs. DMSO-d₆ alter chemical shifts; DMSO enhances solubility but may obscure NH proton signals .

Experimental Design: Perform solvent scans (e.g., hexane → water) to correlate polarity with tautomeric equilibrium .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substituent Effects: Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and antibacterial potency .

- Piperidine Modifications: Introduce fluorinated or morpholino analogs to improve blood-brain barrier penetration .

Validation: Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial kinases) .

Advanced: How should researchers address contradictions between experimental and computational data (e.g., NMR chemical shifts)?

Methodological Answer:

- Error Sources: Check for basis set limitations (e.g., 6-311G(d,p) vs. larger basis sets) or solvent model inaccuracies .

- Empirical Corrections: Apply linear scaling factors to DFT-calculated shifts (e.g., +0.3 ppm for ¹H NMR) .

Case Study: Discrepancies in sulfonamide proton shifts may arise from intermolecular H-bonding not modeled in simulations .

Advanced: What role does conformational analysis play in understanding the compound’s pharmacokinetics?

Methodological Answer:

- Torsional Barriers: Calculate energy profiles (DFT) for rotation about the triazole-piperidine bond. Barriers >10 kcal/mol indicate restricted rotation, impacting metabolic stability .

- Lipophilicity: Use molecular dynamics (MD) simulations to correlate conformation with logP values (e.g., chair vs. boat piperidine) .

Advanced: What advanced spectroscopic techniques (e.g., 2D NMR, ECD) can resolve stereochemical uncertainties?

Methodological Answer:

- NOESY/ROESY: Detect spatial proximity between p-tolyl and piperidine protons to assign relative configurations .

- ECD Spectroscopy: Compare experimental electronic circular dichroism with TD-DFT calculations to confirm absolute stereochemistry in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.